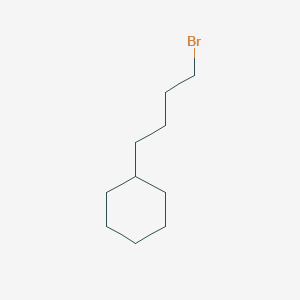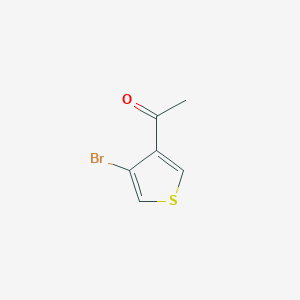
(4-Bromobutyl)cyclohexane
Overview
Description
The compound (4-Bromobutyl)cyclohexane is not directly mentioned in the provided papers, but it can be inferred that it is a brominated organic compound featuring a cyclohexane ring and a 4-bromobutyl substituent. The papers provided discuss various brominated cyclohexane derivatives and their synthesis, which can offer insights into the properties and reactivity of similar compounds like this compound.
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can be complex, involving multiple steps and reagents. For instance, the intramolecular bromo-amination of cyclohexa-2,5-dienyl-1-methylaldehyde and optically pure 1,2-diaryl-1,2-diamine leads to the discrimination of two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Another synthesis route starts from cyclohexa-1,4-diene, which upon bromination and subsequent reactions, yields various quercitol derivatives . These methods highlight the versatility of brominated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated cyclohexane derivatives can be quite diverse, depending on the position and number of substituents on the ring. For example, the synthesis of cyclohexane derivatives with substituents at the 1,2,4,5-positions shows the selectivity in addition reactions and the complexity of the resulting molecular structures . The crystal structure of a related compound, tris(4-bromo-3a,6a-diaza-1,4-diphosphapentalen-1-yl)amine, provides insights into the bond lengths and angles that could be expected in brominated cyclohexane compounds .
Chemical Reactions Analysis
Brominated cyclohexane derivatives can undergo a variety of chemical reactions. The uncatalyzed oxidation of 1,4-cyclohexanedione by acidic bromate is an example of a reaction that can generate chemical oscillations, indicating the reactivity of such compounds under specific conditions . Additionally, the annelation of dianions with ω-bromoesters demonstrates the potential for creating complex structures, such as bicyclo(4.4.0)decan-2-one derivatives, which are valuable in sesquiterpene synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of similar brominated cyclohexane compounds. These properties are influenced by the presence of the bromine atom and the cyclohexane ring. Bromine atoms are known to be reactive and can participate in various chemical reactions, such as bromo-amination and bromination . The cyclohexane ring provides a stable scaffold that can be functionalized to produce a wide range of derivatives with different physical and chemical properties .
Scientific Research Applications
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates
Cyclohexadiene-based surrogates, including compounds similar to (4-Bromobutyl)cyclohexane, are essential in developing metal-free ionic transfer reactions. These investigations stem from an interest in silylium ion chemistry, with applications in creating surrogates of hydrosilanes, mineral acids (HI and HBr), and hydrocarbons (Walker & Oestreich, 2019).
Structure and Dynamics in Cyclohexane-Type Rings
This compound-like compounds are used to study the structure and dynamics of cyclohexane rings. This research explores how substitution at specific positions in the cyclohexane ring affects its behavior and conformational changes, contributing to our understanding of molecular dynamics in cyclohexanes (Bain et al., 2011).
Brominated Flame Retardants
Brominated compounds similar to this compound are used as flame retardants. Studies on these compounds, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, focus on their environmental impact and characteristics, including thermal stability and isomer interconversion (Tomy et al., 2008; Arsenault et al., 2008).
Synthesis of Cyclohexane Polyols
Cyclohexane derivatives, akin to this compound, are used in synthesizing cyclohexane polyols. These compounds serve as building blocks for producing various cyclohexane polyols, demonstrating their utility in organic synthesis (Pingli & Vandewalle, 1994).
Cyclohexa-1,2,4-triene from 1-Bromocyclohexa-1,4-diene
Research into compounds structurally related to this compound includes the study of cyclohexa-1,2,4-triene derived from 1-bromocyclohexa-1,4-diene. These studies provide insights into the reactivity and transformation pathways of such compounds, contributing to the understanding of their chemical behavior (Christl & Groetsch, 2000).
Radiolysis of Cyclohexane Systems
Cyclohexane systems, including those similar to this compound, are investigated for their behavior under radiolysis. This research helps understand how cyclohexane and its derivatives respond to radiation, which is vital in fields like radiation chemistry and materials science (Nan & Jilan, 1991).
Properties of Bromobutyl Rubber
This compound analogs are studied for their implications in the properties of bromobutyl rubber. Research in this area focuses on cure characteristics, physical properties, and thermo-oxidative degradation, providing valuable information for materials science and engineering (Dutta & Tripathy, 1992).
Bromonium Ion Formation and Reactions
The formation and reactions of bromonium ions, related to compounds like this compound, are crucial in understanding the chemistry of halogenated cyclohexanes. These studies shed light on the mechanisms and dynamics of bromonium ion reactions, which are significant in organic synthesis and reaction kinetics (Zheng et al., 1993).
Mechanism of Action
Target of Action
Brominated compounds like (4-bromobutyl)cyclohexane are often used in proteomics research
Mode of Action
For instance, bromobutyl rubber can form carbon-carbon crosslinks when heated with zinc oxide at a temperature greater than 160 °C . This suggests that this compound might undergo similar reactions, potentially interacting with its targets through covalent bonding.
Biochemical Pathways
For example, bromobutyl rubber can form carbon-carbon crosslinks, suggesting that this compound might also influence crosslinking processes in biological systems .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 21916 , could influence its pharmacokinetics. For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.
Result of Action
Given its potential to form carbon-carbon crosslinks , it might influence the structure and function of target molecules, potentially leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bromination reaction of bromobutyl rubber is known to be temperature-dependent . Therefore, the temperature and other environmental conditions could influence the action of this compound.
properties
IUPAC Name |
4-bromobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWXUKZEJDCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553375 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60439-16-9 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B1283825.png)





